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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) concerning the degradation pathways of Tofacitinib metabolite-1.

Frequently Asked Questions (FAQs)
Q1: What is Tofacitinib Metabolite-1?

A1: Tofacitinib Metabolite-1, identified by CAS number 1640971-51-2, is an oxidized

metabolite of Tofacitinib.[1][2][3][4] Its chemical name is 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile.[3][4] This

metabolite is formed through the metabolic oxidation of the pyrrolopyrimidine ring of the parent

tofacitinib molecule.

Q2: What are the primary metabolic pathways of Tofacitinib?

A2: Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly

CYP3A4 and to a lesser extent CYP2C19.[5] The main metabolic pathways include:

Oxidation of the pyrrolopyrimidine and piperidine rings.

Oxidation of the piperidine ring side-chain.

N-demethylation.
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Glucuronidation.[5] In vitro studies using human liver microsomes have identified a geminal

diol metabolite (MX) that results from the loss of the nitrile group, which is then further

oxidized or reduced to alcohol (M2) and acid (M4) metabolites.[6]

Q3: What are the expected degradation pathways for Tofacitinib Metabolite-1?

A3: While specific forced degradation studies on Tofacitinib Metabolite-1 are not extensively

published, its degradation pathways can be inferred from studies on the parent drug, tofacitinib,

and its chemical structure. Tofacitinib is known to be susceptible to hydrolysis under acidic and

basic conditions at the amide and cyano positions and is also sensitive to oxidative

degradation.[7] Therefore, Metabolite-1 is likely susceptible to similar degradation mechanisms,

particularly hydrolysis of the propanenitrile moiety and further oxidation of the pyrrolopyrimidine

ring.

Q4: What are the common challenges in analyzing Tofacitinib and its metabolites?

A4: Common challenges in the bioanalysis of tofacitinib and its metabolites using methods like

LC-MS/MS include ion suppression from the biological matrix, poor retention of polar

metabolites on reverse-phase columns, and the potential for in-source fragmentation or

degradation of metabolites.[8][9] Careful optimization of sample preparation, chromatographic

separation, and mass spectrometry parameters is crucial to mitigate these issues.[8][9]

Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental

analysis of Tofacitinib Metabolite-1 degradation.
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Issue Possible Cause(s) Troubleshooting Steps

Poor peak shape or splitting

for Metabolite-1

- Inappropriate mobile phase

pH.- Column degradation or

contamination.- Co-elution with

interfering substances.

- Adjust mobile phase pH to

ensure the analyte is in a

single ionic form.- Use a guard

column and/or flush the

analytical column with a strong

solvent.- Optimize the gradient

elution profile to improve

separation.

Low sensitivity or poor

detection of Metabolite-1

- Suboptimal ionization in the

MS source.- Ion suppression

from matrix components.-

Inefficient extraction from the

sample matrix.

- Optimize MS parameters

(e.g., spray voltage, gas flows,

temperature).- Improve sample

clean-up using solid-phase

extraction (SPE) or liquid-liquid

extraction (LLE).- Use a

deuterated internal standard to

compensate for matrix effects.

[10]

Inconsistent retention times

- Fluctuations in mobile phase

composition or flow rate.-

Temperature variations in the

column compartment.- Column

aging.

- Ensure proper mixing and

degassing of the mobile

phase.- Use a thermostatically

controlled column

compartment.- Equilibrate the

column sufficiently before each

run and monitor column

performance.

Appearance of unexpected

peaks in degradation studies

- Secondary degradation of

primary products.- Interaction

with excipients or buffer

components.- Contamination

of reagents or solvents.

- Analyze samples at multiple

time points to track the

formation and disappearance

of degradants.- Run control

samples (placebo, buffer

alone) under the same stress

conditions.- Use high-purity,

LC-MS grade reagents and

solvents.
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Difficulty in achieving mass

balance in forced degradation

studies

- Formation of non-UV active

or volatile degradants.-

Adsorption of analytes to

container surfaces.-

Incomplete elution from the

HPLC column.

- Use a mass-sensitive

detector (e.g., CAD, ELSD) in

addition to UV.- Use silanized

glassware to minimize

adsorption.- Employ a stronger

solvent at the end of the

gradient to elute any strongly

retained compounds.

Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and stability of

tofacitinib, which can serve as a reference for studies on its metabolites.

Table 1: LC-MS/MS Parameters for Tofacitinib Analysis

Parameter Value Reference

Column
UPLC BEH C18 (50 x 2.1 mm,

1.7 µm)
[10]

Mobile Phase

Acetonitrile and 10.0 mM

ammonium acetate, pH 4.5

(75:25, v/v)

[10]

Flow Rate 0.8 mL/min [8]

Injection Volume 10 µL [8]

Column Temperature 45°C [8]

Ionization Mode
Positive Electrospray

Ionization (ESI+)
[10]

MRM Transition (Tofacitinib) m/z 313.3 -> 149.2 [10]

MRM Transition (Internal

Standard)

m/z 317.4 -> 149.2 (Tofacitinib-

¹³C₃,¹⁵N)
[10]

Table 2: Summary of Tofacitinib Forced Degradation Studies
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Stress
Condition

Reagent/Co
ndition

Duration
%
Degradatio
n (Approx.)

Key
Degradatio
n Products

Reference

Acid

Hydrolysis
0.1 M HCl 48 hours Significant

Hydrolysis at

amide and

cyano

positions

[7]

Base

Hydrolysis
0.05 N NaOH 10 minutes ~25%

Descyanoace

tyl-tofacitinib

and an

unknown

degradant

[8]

Oxidation 3% H₂O₂ 7 days Significant

Oxidation at

the pyrrole

ring double

bond

[7]

Thermal 50°C 6 hours

Increased

degradation

at higher

temperatures

Not specified [7]

Photolytic
254 nm UV

light
6 hours Minor

One

degradation

product

observed

[11]

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a test

compound like Tofacitinib Metabolite-1.

Preparation of Reagents:
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Prepare a 100 mM potassium phosphate buffer (pH 7.4).

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

Prepare a NADPH regenerating system solution containing MgCl₂, NADP+, glucose-6-

phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5

mg/mL in the phosphate buffer.

Incubation:

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

In a 96-well plate, add the test compound to the microsomal suspension to achieve a final

concentration of 1 µM.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

The final incubation volume is typically 200 µL.

Incubate the plate at 37°C with shaking.

Time-Point Sampling:

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3

volumes of ice-cold acetonitrile containing an internal standard.

The 0-minute time point is typically prepared by adding the stop solution before the

NADPH regenerating system.

Sample Processing and Analysis:

Centrifuge the plate to precipitate proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Analyze the samples to determine the percentage of the test compound remaining at each

time point relative to the 0-minute sample.
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Data Analysis:

Plot the natural logarithm of the percentage of compound remaining versus time.

Determine the elimination rate constant (k) from the slope of the linear regression.

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Calculate the intrinsic clearance (Cl_int) based on the half-life and microsomal protein

concentration.

Protocol 2: Forced Degradation Study

This protocol describes a general approach for conducting forced degradation studies on a

drug substance like Tofacitinib Metabolite-1.

Sample Preparation:

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions:

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled

temperature (e.g., 60°C).

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room

temperature or a slightly elevated temperature.

Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room

temperature, protected from light.

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a

stability chamber.

Photolytic Degradation: Expose the drug substance (both solid and in solution) to light

providing an overall illumination of not less than 1.2 million lux hours and an integrated
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near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B

guidelines.[12]

Control Sample: Prepare a control sample by diluting the stock solution in the same

solvent and keeping it under normal storage conditions.

Time-Point Sampling and Neutralization:

Withdraw aliquots from the stressed samples at various time points (e.g., 2, 6, 24, 48

hours).

Neutralize the acid and base hydrolysis samples before analysis.

Analysis:

Analyze the stressed and control samples by a validated stability-indicating HPLC or

UPLC method, preferably with a mass spectrometer detector to aid in the identification of

degradation products.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

Data Evaluation:

Calculate the percentage of degradation for the parent compound.

Determine the peak purity of the parent compound in the stressed samples.

Identify and characterize the major degradation products.

Attempt to establish a mass balance.

Visualizations
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Figure 1: Simplified metabolic pathway of Tofacitinib.
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Figure 2: General workflow for a forced degradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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